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Protein degrader 1 TFA -

Protein degrader 1 TFA

Catalog Number: EVT-286029
CAS Number:
Molecular Formula: C24H31F3N4O5S
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VHL-7526, also known as Protein degrader 1, is a protein degrader and is a small molecule ligand for VHL

Trifluoroacetic acid (TFA)

    Compound Description: Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide synthesis and purification. It acts as an ion-pairing agent and a solvent in reversed-phase high-performance liquid chromatography (RP-HPLC) for separating peptides and proteins [, ]. TFA is known to cleave protecting groups like Boc during peptide synthesis [].

Phenylacetyl (PhAc) group containing compounds

    Compound Description: The phenylacetyl (PhAc) group is an enzyme-labile protecting group commonly used to mask the reactivity of amines in organic synthesis. Penicillin G acylase (PGA) can selectively remove the PhAc group from a variety of compounds [].

    Compound Description: Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis by causing premature termination of translation []. Puromycin analogs, such as OP-puro with a clickable alkyne handle, have been developed for labeling and identifying newly synthesized proteins [].

Guanidine Hydrochloride

    Compound Description: Guanidine hydrochloride is a chaotropic agent that denatures proteins by disrupting hydrogen bonds and hydrophobic interactions. It is commonly used in protein sample preparation for various analytical techniques, including peptide mapping [].

Endoproteases (e.g., Lys-C, Trypsin)

    Compound Description: Endoproteases are enzymes that cleave peptide bonds within a protein sequence. Lys-C cleaves specifically at the carboxyl side of lysine residues, while trypsin cleaves at the carboxyl side of lysine and arginine residues [, ]. These enzymes are commonly used for protein digestion in various applications, including peptide mapping and proteomics studies.

Overview

Protein degrader 1 TFA, a small molecule, is classified under the category of proteolysis-targeting chimeras, commonly referred to as PROTACs. These compounds are designed to induce targeted protein degradation by harnessing the ubiquitin-proteasome system. The compound consists of two ligands connected by a linker: one ligand binds to a specific protein of interest, while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism allows for selective and efficient degradation, distinguishing it from traditional inhibitors that merely block protein function without promoting degradation.

Source and Classification

Protein degrader 1 TFA is derived from synthetic methodologies aimed at enhancing the efficacy of targeted protein degradation. It falls within the broader class of heterobifunctional small molecules, which have gained prominence in drug discovery due to their ability to modulate protein levels dynamically. The classification of this compound as a PROTAC highlights its role in targeted protein degradation, a strategy that has emerged as a powerful tool in therapeutic development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Protein degrader 1 TFA involves multicomponent reactions that allow for the rapid assembly of various components necessary for its function. This approach not only streamlines the synthesis process but also enables the generation of diverse libraries of protein degraders. The key steps typically include:

  1. Ligand Synthesis: Individual ligands are synthesized separately, often using solid-phase synthesis techniques or solution-phase chemistry.
  2. Linker Design: A linker is chosen based on its ability to maintain the spatial orientation required for effective binding to both the target protein and the E3 ligase.
  3. Coupling Reaction: The ligands and linker are combined through a coupling reaction, often utilizing strategies such as click chemistry or amide bond formation to yield the final compound.

These methods result in a compound that demonstrates high specificity and efficiency in targeting proteins for degradation.

Molecular Structure Analysis

Structure and Data

The molecular structure of Protein degrader 1 TFA can be characterized by its two distinct ligand components linked together. Each ligand is designed to interact with specific sites on the target protein and E3 ligase. While specific structural data may vary based on modifications made during synthesis, typical features include:

  • Ligand A: Often includes functional groups that enhance binding affinity to the target protein.
  • Ligand B: Generally comprises elements that facilitate interaction with the E3 ligase.
  • Linker: A flexible or rigid chain that connects both ligands, crucial for maintaining optimal orientation for binding.

Data regarding molecular weight, solubility, and stability are essential for evaluating its potential applications in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The action of Protein degrader 1 TFA involves several key chemical reactions:

  1. Binding Reaction: The initial step involves the binding of Protein degrader 1 TFA to its target protein and E3 ligase. This is facilitated by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
  2. Ubiquitination: Upon successful binding, the E3 ligase catalyzes the transfer of ubiquitin moieties onto the target protein, marking it for degradation.
  3. Proteasomal Degradation: The ubiquitinated protein is then recognized by the proteasome, leading to its degradation into small peptides.

These reactions are critical for understanding how Protein degrader 1 TFA exerts its effects at a molecular level.

Mechanism of Action

Process and Data

The mechanism of action of Protein degrader 1 TFA can be summarized as follows:

  1. Recruitment: The compound simultaneously binds to both the target protein and an E3 ubiquitin ligase.
  2. Ubiquitination: This dual binding facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein.
  3. Degradation: Following ubiquitination, the proteasome recognizes and degrades the tagged protein.

This catalytic mechanism allows Protein degrader 1 TFA to function effectively in reducing levels of specific proteins within cells without permanently altering their expression levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Protein degrader 1 TFA is essential for its application in research:

  • Molecular Weight: Typically around 400-600 Da depending on specific modifications.
  • Solubility: Soluble in various organic solvents; aqueous solubility may vary.
  • Stability: Stability under physiological conditions is crucial; studies often assess half-life and metabolic stability.
  • pH Sensitivity: The compound may exhibit different solubility profiles at varying pH levels.

These properties influence how Protein degrader 1 TFA can be utilized in experimental settings.

Applications

Scientific Uses

Protein degrader 1 TFA has several applications in scientific research:

  • Targeted Therapy Development: It holds promise for developing therapies targeting specific proteins implicated in diseases such as cancer.
  • Functional Studies: Researchers can use it to study protein function by selectively degrading proteins involved in critical pathways.
  • Drug Discovery: Its ability to modulate protein levels dynamically makes it a valuable tool in high-throughput screening assays aimed at identifying new therapeutic candidates.

The versatility of Protein degrader 1 TFA positions it as a significant player in advancing our understanding of cellular processes and developing innovative therapeutic strategies.

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) represents a revolutionary pharmacological strategy that leverages cellular proteolytic machinery to eliminate disease-causing proteins. Unlike traditional occupancy-driven inhibitors, TPD agents catalyze the destruction of target proteins via the ubiquitin-proteasome system (UPS) or lysosomal pathways. This approach enables modulation of proteins previously considered "undruggable" due to the absence of deep enzymatic pockets or functional binding sites. Protein Degrader 1 TFA (VHL-7526 TFA), a prototypical proteolysis-targeting chimera (PROTAC), exemplifies this modality with its bifunctional design that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mark specific proteins for degradation [9].

Historical Evolution of Protein Degradation Therapeutics

The conceptual foundation of TPD was established in 2001 with the first PROTAC molecule, designed to degrade methionine aminopeptidase-2 (MetAP-2) by recruiting the SCFβ-TRCP E3 ligase complex via a peptide-based ligand [4] [9]. This proof-of-concept demonstrated that engineered chimeras could co-opt the ubiquitin-proteasome pathway for targeted protein degradation. Key evolutionary milestones include:

  • 2008: Development of the first fully small-molecule PROTACs utilizing nutlin-3 (MDM2 recruiter) and HIF-1α-derived VHL ligands, overcoming limitations of peptide-based systems [4].
  • 2015: Discovery that immunomodulatory drugs (IMiDs) like thalidomide function as molecular glues by reshaping the cereblon (CRBN) E3 ligase surface to degrade Ikaros family transcription factors [2] [4].
  • 2020: Clinical validation with ARV-471 (ER degrader) and ARV-110 (AR degrader) demonstrating proof-of-concept in human trials [4] [10].
  • 2024: Emergence of intramolecular bivalent glues (IBGs) that induce cis-conformational changes in target proteins to create neo-E3 binding interfaces [6].

Table 1: Key Milestones in TPD Development

YearInnovationTarget/E3 LigaseSignificance
2001Peptide-based PROTACMetAP-2/β-TRCPFirst proof-of-concept for induced degradation
2008Small-molecule PROTACAndrogen Receptor/MDM2Eliminated peptide limitations
2015Molecular glue mechanism of IMiDsIKZF1–3/CRBNValidated natural products as degraders
2020PROTAC clinical proof-of-conceptER/VHL, AR/CRBNDemonstrated human efficacy
2024Intramolecular bivalent glues (IBGs)BRD4/DCAF16Novel cis-domain bridging modality

Classification of Protein Degraders: PROTACs, Molecular Glues, and Heterobifunctional Modalities

TPD agents are broadly classified into three categories based on structure and mechanism:

PROTACs (Proteolysis-Targeting Chimeras)

Bifunctional molecules comprising:

  • A target protein-binding warhead (e.g., JQ1 for BRD4)
  • An E3 ligase-binding ligand (e.g., VHL ligand for Protein Degrader 1 TFA)
  • A chemical linker enabling spatial proximity [4]

Protein Degrader 1 TFA (C₂₄H₃₁F₃N₄O₅S, MW 544.6 g/mol) exemplifies this class, utilizing a VHL-binding domain to degrade oncoproteins. Its catalytic mechanism enables substoichiometric activity—a single molecule can facilitate multiple degradation cycles [5].

Molecular Glues

Monovalent compounds (<500 Da) that induce or stabilize interactions between E3 ligases and target proteins without a physical linker. Examples include:

  • Thalidomide analogs: Reshape CRBN to degrade IKZF1/3 [2] [4]
  • Indisulam: Recruits DCAF15 to degrade RBM39 [4] [6]

Unlike PROTACs, molecular glues often exhibit superior pharmacokinetic properties due to lower molecular weights [2].

Heterobifunctional Innovations: IBGs

Recent studies reveal hybrids that blur traditional classifications. Intramolecular bivalent glues (IBGs) like IBG1 bridge adjacent domains within a target protein (e.g., BRD4 bromodomains), creating a neo-interface for E3 ligase recruitment. This mechanism differs fundamentally from PROTACs by inducing cis-conformational changes rather than trans-proximity [6]:

"IBG1 simultaneously engages two adjacent domains of BRD4 in cis, enhancing intrinsic affinity for DCAF16 by 7-fold (Kd 4 µM → 0.6 µM) via favorable entropy changes (ΔΔG = –5.1 kJ/mol)" [6].

Table 2: Comparative Analysis of TPD Modalities

CharacteristicPROTACsMolecular GluesIBGs
SizeLarge (700–1,000 Da)Small (<500 Da)Intermediate (500–700 Da)
StructureHeterobifunctional with linkerMonovalentBivalent, no external linker
MechanismTrans-proximity inductionE3 surface remodelingCis-conformational bridging
DiscoveryRational designSerendipitous or phenotypicHybrid screening
ExampleProtein Degrader 1 TFA (VHL)Thalidomide (CRBN)IBG1 (DCAF16)

Significance of TPD in Addressing "Undruggable" Targets

"Undruggable" targets—including transcription factors, scaffolding proteins, and non-enzymatic effectors—constitute >80% of the disease-relevant proteome [3] [10]. TPD overcomes limitations of occupancy-driven inhibitors through:

Targeting Shallow Binding Surfaces

Protein Degrader 1 TFA requires only transient binding to mark proteins for degradation, bypassing the need for deep catalytic pockets. This enables targeting of:

  • Transcription factors (e.g., MYC, NF-κB) via oligonucleotide-based PROTACs like TRAFTACs [7] [9]
  • KRAS mutants: The G12D variant lacks druggable cysteine residues, but degraders like ASP3082 induce its elimination via E3 recruitment [10]

Catalytic Activity and Resistance Mitigation

PROTACs exhibit event-driven pharmacology:

  • Degradation persists after PROTAC dissociation
  • Single molecules process multiple target copies [4] [5]
  • Eliminates all protein functions (enzymatic and scaffolding), reducing resistance risks seen with ATP-competitive inhibitors [2] [10]

Expanding E3 Ligase Repertoire

While Protein Degrader 1 TFA uses VHL, new E3 ligases enhance tissue specificity:

  • DCAF16: Utilized by IBG1 for BRD4 degradation with picomolar potency [6]
  • Tissue-specific E3s: >600 human E3 ligases offer selectivity opportunities (e.g., testis-specific E3s for cancer therapies) [8] [10]

"Combining novel KRAS G12D binders with TPD technology enabled degradation efficacy unattainable via inhibition" — Astellas Pharma [10]

Properties

Product Name

Protein degrader 1 TFA

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

Protein degrader 1 TFA , VHL-7526 TFA; VHL-7526; VHL7526; VHL 7526 trifluoroacetic acid

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

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